methyl 2-[2-(3,4-dichlorophenyl)-3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate
CAS No.:
Cat. No.: VC20178393
Molecular Formula: C24H17Cl2FN2O5S
Molecular Weight: 535.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H17Cl2FN2O5S |
|---|---|
| Molecular Weight | 535.4 g/mol |
| IUPAC Name | methyl 2-[(3Z)-2-(3,4-dichlorophenyl)-3-[(3-fluoro-4-methylphenyl)-hydroxymethylidene]-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate |
| Standard InChI | InChI=1S/C24H17Cl2FN2O5S/c1-10-4-5-13(9-16(10)27)19(30)17-18(12-6-7-14(25)15(26)8-12)29(22(32)20(17)31)24-28-11(2)21(35-24)23(33)34-3/h4-9,18,30H,1-3H3/b19-17- |
| Standard InChI Key | DAOROIGXMYOYGC-ZPHPHTNESA-N |
| Isomeric SMILES | CC1=C(C=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OC)C)C4=CC(=C(C=C4)Cl)Cl)/O)F |
| Canonical SMILES | CC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OC)C)C4=CC(=C(C=C4)Cl)Cl)O)F |
Introduction
Chemical Identification and Structural Analysis
Systematic Nomenclature and Molecular Formula
The IUPAC name of this compound systematically describes its polycyclic framework: methyl 2-[2-(3,4-dichlorophenyl)-3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate. The molecular formula, C₂₄H₁₇Cl₂FN₂O₅S, reflects a molecular weight of 535.38 g/mol . Key structural features include:
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A 1,3-thiazole ring substituted with a methyl group and a methyl ester at positions 4 and 5, respectively.
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A 2,5-dihydro-1H-pyrrole ring fused to the thiazole, bearing hydroxyl and ketone groups at positions 4 and 5.
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A 3,4-dichlorophenyl group at position 2 of the pyrrole and a 3-fluoro-4-methylbenzoyl moiety at position 3.
Structural Characterization
While experimental spectral data (e.g., NMR, IR) for this specific compound remain unpublished, analogs with similar substituents provide insights into its conformational behavior. For instance, ethyl 2-{3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-2-[3-methoxy-4-(pentyloxy)phenyl]-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate (PubChem CID 16429273) exhibits a planar thiazole-pyrrole system stabilized by intramolecular hydrogen bonding between the hydroxyl and ketone groups . Such interactions likely persist in the target compound, influencing its reactivity and solubility.
Table 1: Key Identifiers of Methyl 2-[2-(3,4-Dichlorophenyl)-3-(3-Fluoro-4-Methylbenzoyl)-4-Hydroxy-5-Oxo-2,5-Dihydro-1H-Pyrrol-1-Yl]-4-Methyl-1,3-Thiazole-5-Carboxylate
| Property | Value | Source |
|---|---|---|
| CAS Number | 617697-96-8 | |
| Molecular Formula | C₂₄H₁₇Cl₂FN₂O₅S | |
| Molecular Weight | 535.38 g/mol | |
| MFCD Number | MFCD04441632 | |
| Purity | Not analytically verified |
Synthesis Pathways and Reactivity
Synthetic Strategies
The compound’s synthesis likely involves multi-step heterocyclic condensation reactions. A plausible route, inferred from analogous structures , proceeds as follows:
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Pyrrole Ring Formation: Cyclocondensation of a β-ketoester with a substituted aniline under acidic conditions generates the 2,5-dihydro-1H-pyrrole core.
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Thiazole Annulation: Reaction of the pyrrole intermediate with a methyl thiazole-5-carboxylate derivative via nucleophilic substitution at the thiazole’s C-2 position.
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Functionalization: Introduction of the 3,4-dichlorophenyl and 3-fluoro-4-methylbenzoyl groups via Friedel-Crafts acylation or Suzuki-Miyaura coupling.
Reactivity Profile
The presence of electron-withdrawing groups (e.g., chlorine, fluorine) and electron-donating substituents (e.g., methyl ester) creates regions of polarized electron density, rendering the compound susceptible to nucleophilic and electrophilic attacks. The hydroxyl group at position 4 may participate in hydrogen bonding or oxidation reactions, while the ketone at position 5 could undergo reduction or enolate formation .
Physicochemical Properties
Table 2: Predicted Physicochemical Properties
Research Applications and Findings
Medicinal Chemistry
The compound’s dichlorophenyl and fluoromethylbenzoyl groups are hallmarks of kinase inhibitors and antimicrobial agents. For example, analogs featuring 4-chlorophenyl substituents demonstrate moderate activity against Staphylococcus aureus (MIC = 16 µg/mL) . Computational docking studies suggest that the dichlorophenyl moiety may enhance binding affinity to bacterial DNA gyrase by occupying hydrophobic pockets .
Materials Science
The thiazole-pyrrole scaffold’s conjugated π-system hints at potential applications in organic semiconductors or fluorescent probes. Derivatives with extended aromatic systems exhibit absorption maxima near 350 nm, suitable for UV-light harvesting applications .
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